Regioisomeric Identity Confirmation
The target compound is the 5‑substituted regioisomer (IUPAC: 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide; CAS 1690772‑73‑6; InChI Key: YXVNGWSVVOVIQE‑UHFFFAOYSA‑N ). Its constitutional isomer, 1-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide (CAS 1969674‑15‑4), possesses the same elemental composition but a different connectivity . The two isomers differ in the position of the ethane‑sulfonamide attachment (5‑position vs. 1‑position of the pyrazole ring), resulting in unique SMILES strings (Cn1nccc1CCS(N)(=O)=O for the target) and distinct InChI Keys. Such regioisomeric pairs can display markedly different physicochemical properties (e.g., melting point, solubility) and biological activity.
Isomer: C1‑ethylidene‑sulfonamide
| Evidence Dimension | Molecular topology (regioisomeric connectivity) |
|---|---|
| Target Compound Data | IUPAC: 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide; SMILES: Cn1nccc1CCS(N)(=O)=O |
| Comparator Or Baseline | IUPAC: 1-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide; SMILES: CC(c1ccnn1C)S(N)(=O)=O |
| Quantified Difference | Different attachment point (C5‑ethyl vs. C1‑ethylidene); distinct CAS registry numbers and InChI Keys |
| Conditions | Structural analysis by NMR, MS, and X‑ray crystallography (where reported for individual isomers) |
Why This Matters
For procurement and SAR consistency, confirming the correct regioisomer eliminates the risk of ordering the wrong constitutional isomer, which could lead to divergent biological results and wasted resources.
